![molecular formula C21H30N2O3 B5370903 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide](/img/structure/B5370903.png)
2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds that have been found to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.5]undec-9-ylcarbonyl)benzyl]propanamide.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound may also act by inducing apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In particular, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting certain enzymes that are involved in cell growth and survival. Additionally, this compound has been found to exhibit antiviral and antibacterial properties, which may be useful for the treatment of viral and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties, which may be useful for the development of new drugs and therapies. Additionally, the synthesis method for this compound is relatively simple and produces high yields of the compound.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound. Additionally, the potential side effects of this compound are not known, and further research is needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the research and development of 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research is needed to determine the safety profile of this compound and its potential side effects. Another direction is to explore the use of this compound in combination with other drugs or therapies for the treatment of various diseases, including cancer and viral infections. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide can be achieved through a multi-step process. The first step involves the reaction of 3-oxa-9-azaspiro[5.5]undecane with benzyl isocyanate to form 4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl isocyanate. The second step involves the reaction of 4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl isocyanate with 2-methylpropanoic acid to form this compound. This synthesis method has been reported in various scientific research studies and has been found to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, antibacterial, and anticancer properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). Additionally, this compound has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-methyl-N-[[4-(3-oxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-16(2)19(24)22-15-17-3-5-18(6-4-17)20(25)23-11-7-21(8-12-23)9-13-26-14-10-21/h3-6,16H,7-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBZBYIBDHCWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5370823.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)
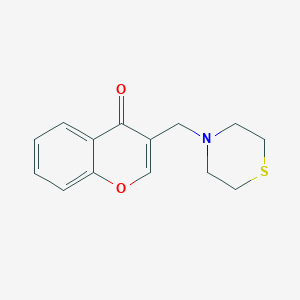
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)

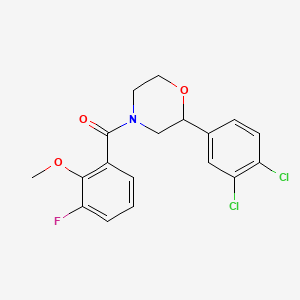
![(3aR*,6aS*)-2-ethyl-5-{[(3-fluorobenzyl)amino]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5370866.png)
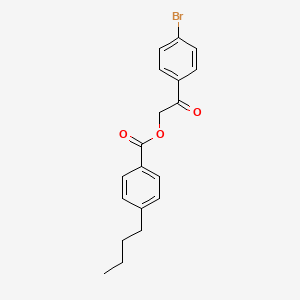
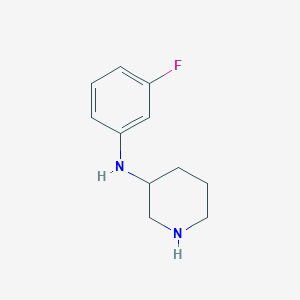
![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)
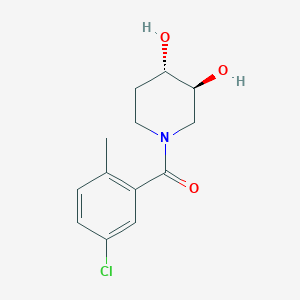
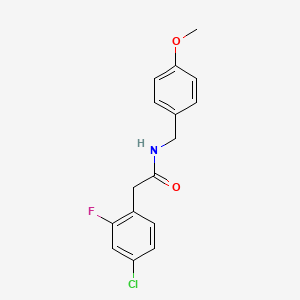
![1-tert-butyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5370919.png)